

Mevinphos: A Technical History and Developmental Overview

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An In-depth Guide for Researchers and Scientists

Introduction

Mevinphos is an organophosphate insecticide and acaricide known for its broad-spectrum efficacy and rapid action.[1] It functions as a potent, non-selective acetylcholinesterase inhibitor, leading to the disruption of the nervous system in target pests.[2][3] Historically used to control chewing and sucking insects on a variety of agricultural crops, its high acute toxicity and environmental concerns have led to significant regulatory restrictions and cancellations in many countries.[4] This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, mechanism of action, toxicology, and environmental fate of mevinphos, intended for an audience of researchers, scientists, and drug development professionals.

History and Development

Mevinphos was first registered in the early 1950s and was used extensively to control a wide array of insect pests, including aphids, grasshoppers, leafhoppers, and caterpillars, on fruit, vegetable, and field crops.[1] Its development was part of the broader expansion of organophosphate insecticides after World War II. Due to its high acute toxicity to humans and non-target organisms, its use came under scrutiny. In the United States, the Environmental Protection Agency (EPA) issued a cancellation order for all mevinphos registrations on June 30, 1994, with its use being officially banned after February 28, 1995.[4] Similar restrictions have



been implemented in other regions, including the European Union where it is not approved for use.[4]

Chemical and Physical Properties

Mevinphos is a colorless to pale yellow liquid with a mild odor.[5] It is a mixture of two geometric isomers, the (E)-isomer and the (Z)-isomer, with the (E)-isomer exhibiting higher insecticidal activity.[2][6] Technical grade mevinphos typically contains at least 60% of the (E)-isomer.[6] It is miscible with water and many organic solvents.[1][5][6]

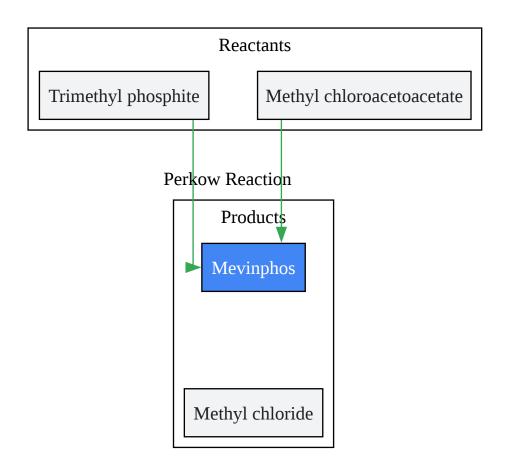
Table 1: Physicochemical Properties of Mevinphos

Property	Value	Reference(s)
Chemical Name	2-methoxycarbonyl-1- methylvinyl dimethyl phosphate	[1]
CAS Number	7786-34-7	[1]
Molecular Formula	C7H13O6P	[4][5]
Molecular Weight	224.15 g/mol	[1][5][7]
Appearance	Colorless to pale yellow liquid	[1][5]
Melting Point	21 °C ((E)-isomer); 6.9 °C ((Z)-isomer)	[1][4]
Boiling Point	99-103 °C at 0.03 mmHg	[6]
Vapor Pressure	0.003 mmHg at 21 °C	[8]
Water Solubility	Miscible	[1][4]
Log P (octanol-water partition coefficient)	1.1 - 1.5	[2]

Synthesis of Mevinphos



The primary method for synthesizing mevinphos is the Perkow reaction, which involves the reaction of a trialkyl phosphite with a haloketone.[4][9] Specifically, trimethyl phosphite reacts with methyl chloroacetoacetate to yield mevinphos.[4]



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Synthesis of Mevinphos via the Perkow Reaction.

Experimental Protocol: Synthesis of Mevinphos

Objective: To synthesize mevinphos via the Perkow reaction of trimethyl phosphite and methyl chloroacetoacetate.

Materials:

- · Trimethyl phosphite
- Methyl chloroacetoacetate



- Anhydrous toluene (solvent)
- Round-bottom flask with a reflux condenser and magnetic stirrer
- · Heating mantle
- Nitrogen gas inlet
- Rotary evaporator
- Silica gel for column chromatography
- · Hexane and ethyl acetate for chromatography

Procedure:

- Set up a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stirrer.
- Add methyl chloroacetoacetate to the flask, followed by anhydrous toluene.
- Slowly add trimethyl phosphite to the stirred solution at room temperature. An exothermic reaction may be observed.
- After the initial reaction subsides, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent (toluene) and the methyl chloride byproduct under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the (E) and (Z) isomers of mevinphos from any unreacted starting materials and byproducts.
- Characterize the purified product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

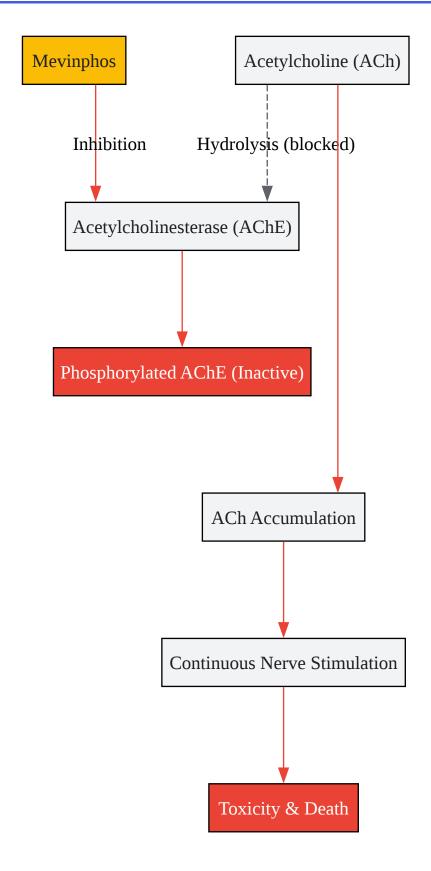


Mechanism of Action

Mevinphos, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2][3] AChE is crucial for the proper functioning of the nervous system as it hydrolyzes the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve signal.

The phosphorus atom of mevinphos attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This inactivation of AChE results in the accumulation of acetylcholine in the synapse, leading to continuous nerve stimulation. This overstimulation of cholinergic pathways causes a range of symptoms, from tremors and convulsions to paralysis and ultimately death in insects.





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Mechanism of Mevinphos Action.



Experimental Protocol: Acetylcholinesterase Inhibition Assay

Objective: To determine the inhibitory potential of mevinphos on acetylcholinesterase activity using the Ellman's method.[10][11][12]

Materials:

- Purified acetylcholinesterase (from electric eel or human erythrocytes)
- Mevinphos standard solution
- Acetylthiocholine iodide (ATCI), substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
- Phosphate buffer (pH 8.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Prepare a series of dilutions of mevinphos in phosphate buffer.
- In a 96-well plate, add phosphate buffer, AChE solution, and DTNB solution to each well.
- Add the mevinphos dilutions to the test wells and a corresponding volume of buffer to the control wells.
- Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the interaction between mevinphos and AChE.
- Initiate the enzymatic reaction by adding the substrate, ATCI, to all wells.
- Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.



- Calculate the percentage of inhibition for each mevinphos concentration compared to the control (no inhibitor).
- Determine the IC₅₀ value (the concentration of mevinphos that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the mevinphos concentration.

Toxicology

Mevinphos is classified as a highly toxic compound.[1] It exhibits high acute toxicity via oral, dermal, and inhalation routes of exposure.[1]

Table 2: Acute Toxicity of Mevinphos

Species	Route	LD ₅₀ / LC ₅₀	Reference(s)
Rat	Oral	3 - 12 mg/kg	[1]
Mouse	Oral	4 - 18 mg/kg	[1]
Rat	Dermal	4.2 mg/kg	[1]
Mouse	Dermal	40 mg/kg	[1]
Rat	Inhalation (1-hour)	0.125 mg/L	[1]
Chicken	Oral	7.52 mg/kg	[1]
Mallard (female)	Oral	4.63 mg/kg	[1]
Pheasant (male)	Oral	1.37 mg/kg	[1]
Rainbow Trout (96-hour)	Aquatic	0.012 mg/L	[1]
Bluegill Sunfish (96- hour)	Aquatic	0.022 mg/L	[1]

Experimental Protocol: Acute Oral Toxicity (LD₅₀) Determination (based on OECD Guideline 420)[13][14]



[15][16]

Objective: To determine the acute oral median lethal dose (LD50) of mevinphos in rats.

Materials:

- Young, healthy adult rats (e.g., Sprague-Dawley strain), fasted overnight.
- · Mevinphos of known purity.
- Vehicle for administration (e.g., corn oil).
- · Oral gavage needles.
- Animal cages and standard laboratory animal care facilities.

Procedure:

- Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- Main Study: Based on the results of the sighting study, groups of animals (typically 5 of a single sex, usually females) are dosed at specific dose levels.
- Dosing: The test substance is administered as a single oral dose by gavage.
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects, and behavioral patterns), and body weight changes for at least 14 days.
- Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.
- Data Analysis: The LD₅₀ is calculated using appropriate statistical methods based on the mortality data at different dose levels.

Environmental Fate

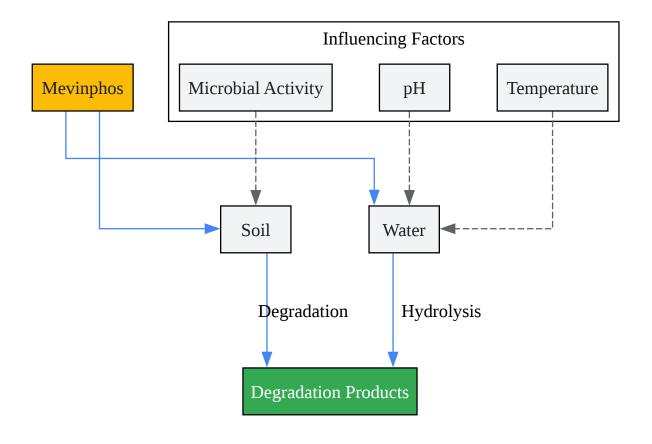


Mevinphos is characterized by its low persistence in the environment.[1] It degrades relatively quickly in soil and water.

Table 3: Environmental Persistence of Mevinphos

Environment	Parameter	Value	Reference(s)
Soil	Half-life	2 - 3 days	[1]
Water (pH 6)	Half-life	120 days	[1][13]
Water (pH 7)	Half-life	35 days	[1][13]
Water (pH 9)	Half-life	3 days	[1][13]
Water (pH 11)	Half-life	1.4 hours	[1][6][13]

The degradation of mevinphos in the environment is influenced by factors such as pH, temperature, and microbial activity. Hydrolysis is a significant degradation pathway, especially under alkaline conditions.[1][6]





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